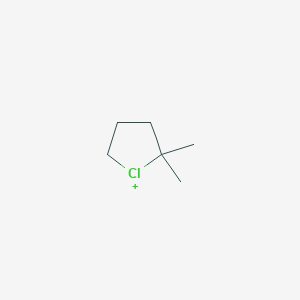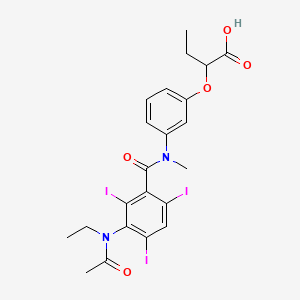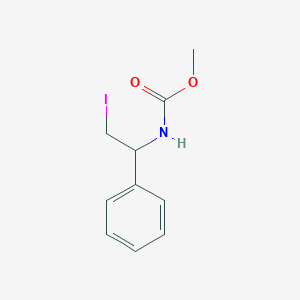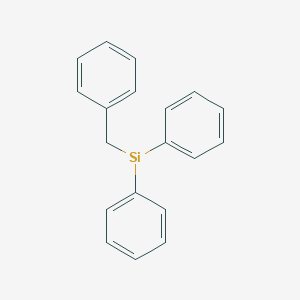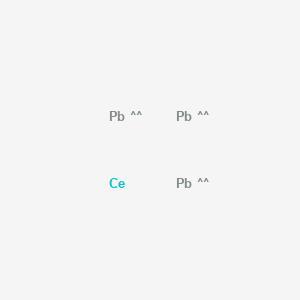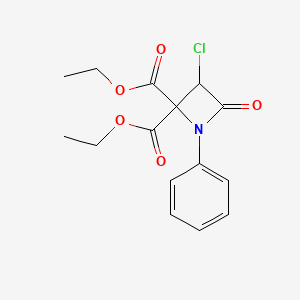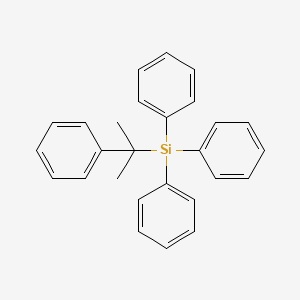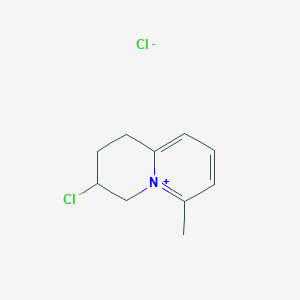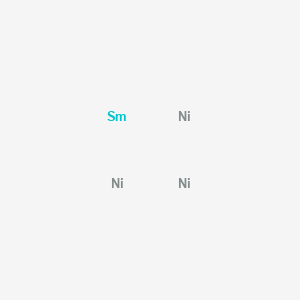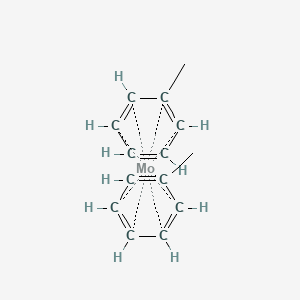
Molybdenum;toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum and toluene are two distinct compounds that, when combined, form a unique complex with significant applications in various fields. Molybdenum is a transition metal known for its high melting point, strength, and resistance to corrosion. Toluene, on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent. The combination of molybdenum and toluene results in a compound that exhibits unique catalytic properties, making it valuable in chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of molybdenum-toluene complexes typically involves the reaction of molybdenum compounds with toluene under specific conditions. One common method is the hydrogenation of toluene using molybdenum carbide catalysts. This process involves the use of molybdenum carbide, which is prepared by reacting molybdenum oxide with carbon at high temperatures in the presence of hydrogen . The reaction conditions, such as temperature and pressure, play a crucial role in determining the efficiency and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of molybdenum-toluene complexes often involves large-scale catalytic processes. For example, the ammoxidation of toluene using molybdenum oxide catalysts supported on mixed oxides like zirconium oxide and alumina has been studied extensively . This method involves the oxidation of toluene in the presence of ammonia and oxygen to produce benzonitrile, a valuable intermediate in the chemical industry.
化学反応の分析
Types of Reactions
Molybdenum-toluene complexes undergo various types of chemical reactions, including:
Oxidation: The oxidation of toluene using molybdenum oxide catalysts can produce benzaldehyde and benzoic acid.
Reduction: Hydrogenation of toluene using molybdenum carbide catalysts results in the formation of methylcyclohexane.
Substitution: The substitution reactions involving molybdenum-toluene complexes can lead to the formation of various derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and ammonia. The reaction conditions, such as temperature, pressure, and the presence of catalysts, significantly influence the reaction outcomes. For instance, the hydrogenation of toluene using molybdenum carbide catalysts is typically carried out at temperatures around 200°C and pressures of 2.76 MPa .
Major Products Formed
The major products formed from the reactions of molybdenum-toluene complexes include benzaldehyde, benzoic acid, methylcyclohexane, and benzonitrile . These products have significant industrial applications, particularly in the production of fine chemicals and pharmaceuticals.
科学的研究の応用
Molybdenum-toluene complexes have a wide range of scientific research applications, including:
作用機序
The mechanism of action of molybdenum-toluene complexes involves the interaction of molybdenum with toluene, leading to the formation of active catalytic sites. These active sites facilitate various chemical reactions by providing a surface for the reactants to interact and undergo transformation. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed. For example, in the hydrogenation of toluene, the molybdenum carbide catalyst provides active sites for the adsorption and activation of hydrogen molecules, which then react with toluene to form methylcyclohexane .
類似化合物との比較
Molybdenum-toluene complexes can be compared with other similar compounds, such as:
Tungsten-toluene complexes: Tungsten, like molybdenum, is a transition metal with similar catalytic properties.
Vanadium-toluene complexes: Vanadium compounds are known for their catalytic activity in oxidation reactions.
Ruthenium-toluene complexes: Ruthenium is a noble metal with excellent catalytic properties.
The uniqueness of molybdenum-toluene complexes lies in their ability to catalyze a wide range of reactions under relatively mild conditions, making them valuable in both research and industrial applications.
特性
分子式 |
C14H16Mo |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
molybdenum;toluene |
InChI |
InChI=1S/2C7H8.Mo/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H3; |
InChIキー |
DWPKMPZFZNWNTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1.CC1=CC=CC=C1.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
